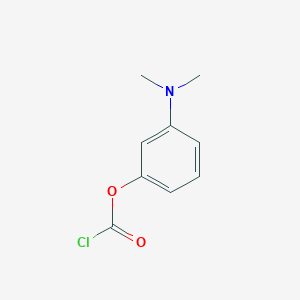

3-(Dimethylamino)phenyl chloroformate

Description

Properties

Molecular Formula |

C9H10ClNO2 |

|---|---|

Molecular Weight |

199.63 g/mol |

IUPAC Name |

[3-(dimethylamino)phenyl] carbonochloridate |

InChI |

InChI=1S/C9H10ClNO2/c1-11(2)7-4-3-5-8(6-7)13-9(10)12/h3-6H,1-2H3 |

InChI Key |

HEOKHXCQSGTRQY-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C1=CC(=CC=C1)OC(=O)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following chloroformate esters share structural or functional similarities with 3-(dimethylamino)phenyl chloroformate:

Key Research Findings

- Efficiency in Carbamate Synthesis: 3-(Dimethylamino)phenyl chloroformate achieves 95–97% yields in alcohol-based reactions, outperforming traditional toluene-based methods (70–80%) .

- Derivatization Utility : Chloroformates like ethyl and phenyl derivatives are critical in GC-MS workflows for opioid detection, with phenyl chloroformate enabling N-demethylation of morphine analogs .

- Thermal Stability: 3-(Dimethylamino)phenyl chloroformate remains stable at temperatures up to 85°C, unlike alkyl chloroformates (e.g., n-propyl), which degrade above 65°C .

Preparation Methods

Phosgene-Based Methods

Phosgene (COCl₂) has historically served as the primary reagent for chloroformate synthesis due to its high electrophilicity. In the context of 3-(dimethylamino)phenyl chloroformate, the reaction involves the treatment of 3-dimethylaminophenol with phosgene in an aprotic solvent such as toluene or dichloromethane. A base, typically triethylamine or sodium hydroxide, is employed to scavenge HCl generated during the reaction.

For example, a protocol adapted from opioid alkaloid synthesis involves dissolving 3-dimethylaminophenol in dry toluene, followed by dropwise addition of phosgene gas at 0–5°C. The mixture is gradually warmed to room temperature, with vigorous stirring for 4–6 hours to ensure complete conversion. The resultant chloroformate is isolated via filtration or extraction, yielding a pale yellow oil. However, phosgene’s extreme toxicity and gaseous nature necessitate specialized equipment, limiting its applicability in small-scale or academic settings.

Triphosgene Methods

Triphosgene (bis(trichloromethyl) carbonate, C₃Cl₆O₃) has emerged as a safer alternative to phosgene, offering solid handling characteristics and controlled release of carbonyl dichloride. A representative procedure from patent CN1923801A demonstrates the synthesis of a structurally analogous chloroformate:

-

Deprotonation : 3-(Dimethylamino)phenol hydrochloride is treated with sodium hydroxide in ethanol to liberate the free phenol.

-

Chloroformate Formation : The phenol is reacted with triphosgene in tetrahydrofuran (THF) at 0°C, followed by heating to 55–60°C for 4 hours.

-

Work-Up : Excess phosgene is purged with nitrogen, and the product is concentrated to an oily residue.

This method achieves yields exceeding 85% while minimizing exposure to gaseous reagents. Triphosgene’s stoichiometric efficiency (1:3 molar ratio relative to phosgene) further enhances its practicality.

Alternative Methods and Innovations

Solvent and Base Optimization

Solvent choice profoundly impacts reaction kinetics and product purity. Polar aprotic solvents like 1,4-dioxane and THF facilitate reagent solubilization and stabilize intermediates through dipole interactions. In contrast, nonpolar solvents such as toluene enable azeotropic removal of water, critical for moisture-sensitive reactions.

Base selection is equally pivotal. Sterically hindered amines like diisopropylethylamine (DIPEA) minimize side reactions by selectively deprotonating the phenol without nucleophilic attack on the chloroformate. For example, a synthesis of quinazoline derivatives utilized DIPEA to achieve 91.6% yield in a related chloroformate formation step.

Reaction Mechanisms and Kinetics

The formation of 3-(dimethylamino)phenyl chloroformate proceeds via a two-step mechanism:

-

Nucleophilic Attack : The phenolic oxygen attacks the electrophilic carbonyl carbon of phosgene or triphosgene, forming a tetrahedral intermediate.

-

Chloride Elimination : Departure of a chloride ion generates the chloroformate, with concurrent release of HCl.

Kinetic studies on analogous systems reveal pseudo-first-order dependence on phenol concentration, with rate acceleration observed in polar solvents due to enhanced stabilization of the transition state.

Industrial-Scale Production Considerations

Scaling chloroformate synthesis requires addressing three key challenges:

-

Safety : Closed-loop systems with phosgene detectors and scrubbers are mandatory to prevent worker exposure.

-

Purification : Distillation under high vacuum is often necessary to isolate the chloroformate, though recent advances in crystallization from toluene have reduced reliance on this step.

-

Waste Management : Neutralization of HCl byproducts with aqueous NaOH generates saline streams requiring treatment prior to disposal.

Purity and Analytical Characterization

HPLC is the gold standard for assessing chloroformate purity, with methods typically employing C18 columns and UV detection at 254 nm. ¹H NMR spectra exhibit characteristic signals for the dimethylamino group (δ 2.8–3.1 ppm, singlet) and aromatic protons (δ 6.8–7.4 ppm, multiplet). Residual solvent levels, particularly toluene or THF, are quantified via gas chromatography to meet ICH guidelines .

Q & A

Q. What safety protocols are critical when handling 3-(Dimethylamino)phenyl chloroformate?

- Methodological Answer :

- Ventilation : Use fume hoods to avoid inhalation of volatile phosgene byproducts.

- Personal Protective Equipment (PPE) : Wear nitrile gloves, goggles, and lab coats.

- Emergency Response : For skin contact, rinse with water for 15 minutes; seek medical attention if irritation persists .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.